molecular formula C10H13NO3 B2860003 Tert-butyl 2-oxo-1,2-dihydropyridine-1-carboxylate CAS No. 96452-50-5

Tert-butyl 2-oxo-1,2-dihydropyridine-1-carboxylate

Cat. No.: B2860003
CAS No.: 96452-50-5
M. Wt: 195.218
InChI Key: RKUVHEXFZZRQRR-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxo-1,2-dihydropyridine-1-carboxylate is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . It is a derivative of pyridine and is often used in organic synthesis due to its unique chemical properties.

Preparation Methods

The synthesis of tert-butyl 2-oxo-1,2-dihydropyridine-1-carboxylate typically involves the reaction of pyridine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Tert-butyl 2-oxo-1,2-dihydropyridine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 2-oxo-1,2-dihydropyridine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a building block for biologically active compounds.

    Medicine: Research into its potential therapeutic uses is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-oxo-1,2-dihydropyridine-1-carboxylate involves its interaction with specific molecular targets, leading to changes in biochemical pathways. The exact molecular targets and pathways can vary depending on the context of its use, but it often involves binding to enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Tert-butyl 2-oxo-1,2-dihydropyridine-1-carboxylate can be compared with other similar compounds such as tert-butyl 2-oxopyridine-1-carboxylate and tert-butyl 2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1-carboxylate . These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific reactivity and applications in various fields of research.

Biological Activity

Tert-butyl 2-oxo-1,2-dihydropyridine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and implications for drug development, supported by relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H13NO3C_{10}H_{13}NO_3 and a molecular weight of approximately 195.22 g/mol. The compound features a tert-butyl group and a carbonyl moiety, which are critical for its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several synthetic routes, including:

  • Condensation Reactions : Utilizing appropriate precursors to form the dihydropyridine ring.
  • Esterification : The carboxylic acid is reacted with tert-butyl alcohol to yield the final ester product.

These methods allow for modifications that can enhance the biological activity of the compound .

Antioxidant Properties

Research has indicated that derivatives of dihydropyridine compounds exhibit significant antioxidant activity. For instance, studies have shown that similar structures can effectively scavenge free radicals, suggesting potential applications in oxidative stress-related conditions .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of various bacterial strains, although specific mechanisms remain to be elucidated .

Anticancer Potential

The compound has shown promise in anticancer research. It appears to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects.

The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes and receptors. The presence of the carbonyl group enhances its ability to form hydrogen bonds with biological macromolecules, influencing their activity .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

StudyFindings
Study 1 Investigated antioxidant properties; showed significant free radical scavenging activity.
Study 2 Assessed antimicrobial effects against E. coli and S. aureus; demonstrated inhibition at low concentrations.
Study 3 Evaluated anticancer effects on HeLa cells; reported a dose-dependent increase in apoptosis markers.

These findings underscore the compound's potential across various therapeutic areas.

Properties

IUPAC Name

tert-butyl 2-oxopyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(11)12/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUVHEXFZZRQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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